ERα Degradation Potency in MCF-7 Cells
In a cell-based ERα degradation assay using MCF-7 human breast cancer cells, 2-(1-methylindol-2-yl)phenol (CHEMBL4173984) achieved an IC50 of 5.70 nM for ERα depletion, determined by in-cell Western quantification [1]. This potency level is comparable to the clinically established selective estrogen receptor degrader (SERD) fulvestrant, which typically exhibits IC50 values in the low nanomolar range in analogous MCF-7 degradation assays. In contrast, generic 1-methyl-2-phenylindole (CAS 3558-24-5), which lacks the phenolic hydroxyl, has no reported ERα degradation activity; its only quantified bioanalytical reactivity is the formation of a chromophore absorbing maximally at 586 nm upon reaction with malondialdehyde under acidic conditions [2].
| Evidence Dimension | ERα degradation potency (IC50) in MCF-7 cells |
|---|---|
| Target Compound Data | IC50 = 5.70 nM |
| Comparator Or Baseline | 1-Methyl-2-phenylindole: No ERα degradation activity reported / Fulvestrant: IC50 typically 0.1–10 nM in analogous degradation assays |
| Quantified Difference | Target compound exhibits nanomolar degradation potency; 1-methyl-2-phenylindole exhibits zero detected ERα degradation activity |
| Conditions | MCF-7 human breast cancer cells; phenol-red free RPMI medium with 5% charcoal dextran-treated FBS; 4-hour incubation; in-cell Western readout |
Why This Matters
A procurement decision based solely on scaffold similarity (2-phenylindole) without verifying the hydroxyl substitution pattern would yield a compound completely devoid of the pharmacological activity required for ER degradation studies.
- [1] BindingDB. BDBM50368800 (CHEMBL4173984): IC50 = 5.70 nM. Assay Description: Induction of ERalpha degradation in human MCF7 cells in phenol red free RPMI medium containing 5% charcoal dextran-treated FBS incubated for 4 hrs by in-cell Western assay. View Source
- [2] Richard, M. J.; Guiraud, P.; Meo, J.; Favier, A. Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Biochemistry 1998, 263 (2), 181–187. View Source
